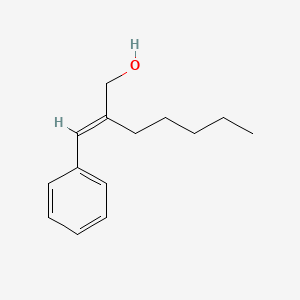

1-Heptanol, 2-(phenylmethylene)-

Description

Contextual Significance in Modern Chemical Synthesis

The primary significance of 1-Heptanol, 2-(phenylmethylene)- in modern chemical synthesis is intrinsically linked to the production of fragrance and flavor compounds. Its synthesis is a multi-step process that begins with the aldol (B89426) condensation of benzaldehyde (B42025) and heptanal. rsc.orgnanobioletters.com This reaction yields α-amyl cinnamaldehyde (B126680), a compound also known as jasminaldehyde, which is a key intermediate. rsc.orgnanobioletters.comresearchgate.net

Overview of Current Research Landscape and Academic Interest

While direct and extensive academic research specifically targeting 1-Heptanol, 2-(phenylmethylene)- is somewhat limited, the academic interest can be viewed through the lens of research into its synthetic precursors and related molecular structures. A significant body of research focuses on optimizing the synthesis of jasminaldehyde, the immediate precursor to the target alcohol. These studies explore various catalytic systems, including the use of silica-immobilized piperazine (B1678402) and hydrotalcite as solid base catalysts, to improve the efficiency and sustainability of the aldol condensation step. rsc.orgcapes.gov.br The development of greener synthetic routes using recyclable phase transfer catalysts also demonstrates ongoing academic efforts in this area. nanobioletters.comresearchgate.net

Furthermore, the broader class of benzylidene compounds, to which 1-Heptanol, 2-(phenylmethylene)- belongs, is a subject of considerable interest in medicinal chemistry. Researchers have investigated benzylidene derivatives for a range of biological activities. For instance, various benzylidene-containing heterocyclic compounds have been synthesized and evaluated for their potential as anti-cancer and anti-melanogenic agents. nih.govnih.gov This indicates a wider academic appreciation for the benzylidene scaffold in the development of new therapeutic agents.

The use of 1-Heptanol, 2-(phenylmethylene)-, under its synonym α-amylcinnamyl alcohol, is well-documented in the fragrance industry. cosmeticsinfo.orgfragranceconservatory.com It is recognized for its floral and spicy scent profile and is used in a variety of consumer products. cosmeticsinfo.org Regulatory and safety assessments by bodies such as the Research Institute for Fragrance Materials (RIFM) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have been conducted, underscoring its commercial relevance. cosmeticsinfo.orgfemaflavor.org

Structure

3D Structure

Properties

CAS No. |

184900-07-0 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(2E)-2-benzylideneheptan-1-ol |

InChI |

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+ |

InChI Key |

LIPHCKNQPJXUQF-SDNWHVSQSA-N |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/CO |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)CO |

density |

0.954-0.962 |

physical_description |

Colourless to slightly yellow liquid, light floral note |

solubility |

insoluble in water miscible (in ethanol) |

Origin of Product |

United States |

Nomenclature, Structural Characteristics, and Stereoisomeric Considerations

Systematic and Common Nomenclature

The compound is also commonly known by several other names. "2-Benzylideneheptan-1-ol" is a widely used synonym. lookchem.compharmaffiliates.comchemspider.com Other common names include α-amylcinnamyl alcohol and 2-pentyl-3-phenyl-2-propen-1-ol. nist.govchemeo.comlookchem.com The name "2-pentyl-3-phenyl-2-propen-1-ol" provides a clear description of the molecule's structure: a propenol backbone with a pentyl group on the second carbon and a phenyl group on the third carbon. nist.govchemeo.com

| Nomenclature Type | Name |

| Systematic (IUPAC) Name | 1-Heptanol, 2-(phenylmethylene)- |

| Common Name | 2-Benzylideneheptan-1-ol |

| Common Name | α-Amylcinnamyl alcohol |

| Common Name | 2-Pentyl-3-phenyl-2-propen-1-ol |

Analysis of Geometric Isomerism (E/Z) of the Phenylmethylene Moiety

The presence of a carbon-carbon double bond in the phenylmethylene group (C=CH-phenyl) gives rise to geometric isomerism. This type of stereoisomerism is designated by the E/Z notation, which describes the spatial arrangement of substituents around the double bond. studymind.co.ukwikipedia.org The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where higher atomic numbers of the atoms directly attached to the double-bonded carbons are given higher priority. chemguide.co.ukyoutube.com

For 2-(phenylmethylene)-1-heptanol, the two substituents on one carbon of the double bond are a hydrogen atom and a phenyl group. The phenyl group has a higher priority. On the other carbon of the double bond, the substituents are a pentyl group and a hydroxymethyl group (-CH2OH). The pentyl group has a higher priority than the hydroxymethyl group.

(E) -isomer: The higher priority groups (phenyl and pentyl) are on opposite sides of the double bond. wikipedia.org The IUPAC name for this isomer is (E)-2-benzylideneheptan-1-ol. pharmaffiliates.com

(Z) -isomer: The higher priority groups are on the same side of the double bond. wikipedia.org

The NIST Chemistry WebBook provides information for the (E)-isomer of 2-benzylidene-1-heptanol, which is also referred to as (E)-amylcinnamic alcohol. nist.govnist.gov

Conformational Analysis and Molecular Structure Elucidation

The core of the molecule includes a planar phenyl ring and a double bond, which restricts rotation and influences the local geometry. The heptanol (B41253) portion of the molecule, being a saturated alkyl chain, can adopt various conformations through rotation around its carbon-carbon single bonds. The presence of the bulky phenyl and pentyl groups can lead to steric hindrance, which will favor certain conformations over others to minimize energetic strain.

Detailed structural elucidation would typically involve techniques such as X-ray crystallography for the solid state or NMR spectroscopy in solution to determine the precise bond angles, bond lengths, and dihedral angles, providing a comprehensive understanding of the molecule's preferred three-dimensional structure.

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Hydrogenation and Reduction Strategies

The conversion of α,β-unsaturated aldehydes, such as α-amylcinnamaldehyde, to their corresponding unsaturated alcohols is a pivotal transformation in organic synthesis. This process often involves the selective reduction of the carbonyl group while preserving the carbon-carbon double bond.

The chemoselective reduction of α-amylcinnamaldehyde to 1-Heptanol, 2-(phenylmethylene)- is a critical step in its synthesis. This transformation requires reagents and conditions that selectively reduce the aldehyde functional group in the presence of the conjugated carbon-carbon double bond. While specific studies detailing the chemoselective reduction of α-amylcinnamaldehyde are not extensively available in the provided results, general principles of chemoselective reduction of α,β-unsaturated aldehydes can be applied.

Methodologies for the chemoselective reduction of secondary amides to imines, aldehydes, and amines have been developed using a metal-free approach. organic-chemistry.orgnih.gov This process involves the activation of the amide with triflic anhydride (B1165640) and 2-fluoropyridine, followed by reduction with triethylsilane. organic-chemistry.orgnih.gov While this method is applied to amides, the principle of activating a carbonyl group for selective reduction is a relevant concept. Similarly, nickel catalysts have been employed for the chemoselective reduction of α-keto amides to α-hydroxy amides. rsc.org The development of methods for the chemoselective reductive tautomerization of α-cyano carbonyl compounds using diisobutylaluminium hydride (DIBAL-H) further highlights the ongoing research into selective reduction techniques. nih.gov These advancements in selective reduction of various carbonyl-containing compounds underscore the potential for developing highly specific methods for the reduction of α-amylcinnamaldehyde.

Transition metal catalysts, particularly those based on copper, have been investigated for the hydrogenation of α,β-unsaturated aldehydes like cinnamaldehyde (B126680), a structural analog of α-amylcinnamaldehyde. The goal is to achieve high selectivity towards the unsaturated alcohol (cinnamyl alcohol) over the saturated aldehyde or the fully saturated alcohol.

Research has shown that copper-based catalysts can be effective for the liquid-phase hydrogenation of cinnamaldehyde. researchgate.net The selectivity of these catalysts is highly dependent on their composition and surface properties. For instance, on a simple Cu/SiO₂ catalyst, the hydrogenation of cinnamaldehyde primarily yields hydrocinnamaldehyde (B1666312) (the saturated aldehyde) through a monofunctional pathway on metallic copper. researchgate.net However, the introduction of other metals to create binary or ternary systems can significantly alter the reaction pathway and improve selectivity towards the desired unsaturated alcohol.

A study on ternary Cu–Zn–Al and quaternary Cu–Ni(Co)–Zn catalysts demonstrated a marked increase in both activity and selectivity for cinnamyl alcohol. researchgate.net The presence of M²⁺ cations (like Zn²⁺) provides an alternative reaction pathway where the cinnamaldehyde molecule interacts with these sites via its C=O group. This interaction facilitates the selective hydrogenation of the carbonyl group by atomic hydrogen activated on adjacent metallic copper (Cu⁰) sites. researchgate.net Therefore, the formation of these dual Cu⁰–M²⁺ sites is crucial for efficiently catalyzing the formation of the unsaturated alcohol. researchgate.net

Further studies have explored copper supported on zirconia, which shows good selectivity towards cinnamic alcohol. The addition of chromium to these catalysts was found to increase activity while maintaining significant selectivity for the unsaturated alcohol. researchgate.net Bifunctional catalysts composed of a copper(I)/N-heterocyclic carbene and an organocatalytic guanidine (B92328) moiety have also been developed for the reduction of amides using H₂, showcasing the versatility of copper-based systems in reduction catalysis. nih.gov

Table 1: Influence of Catalyst Composition on Cinnamaldehyde Hydrogenation

| Catalyst | Predominant Product | Reaction Pathway | Key Feature |

| Cu/SiO₂ | Hydrocinnamaldehyde | Monofunctional on Cu⁰ | - |

| Cu–Zn–Al | Cinnamyl alcohol | Dual-site on Cu⁰–M²⁺ | Interaction of C=O with M²⁺ sites |

| Cu–Ni(Co)–Zn | Cinnamyl alcohol | Dual-site on Cu⁰–M²⁺ | Enhanced activity and selectivity |

| Cu/Zirconia | Cinnamic alcohol | Not specified | Good selectivity |

| Cu-Cr/Zirconia | Cinnamic alcohol | Not specified | Increased activity |

Asymmetric Synthesis for Enantiomerically Enriched Analogs

The asymmetric synthesis of chiral alcohols is a significant area of research, often employing biocatalysts like alcohol dehydrogenases (ADHs). While specific research on the asymmetric synthesis of 1-Heptanol, 2-(phenylmethylene)- was not found in the provided results, the principles of asymmetric reduction of prochiral ketones and aldehydes are well-established and could be applied to produce enantiomerically enriched analogs of this compound.

A recent study highlighted the use of a novel alcohol dehydrogenase, SmADH2, from Stenotrophomonas maltophilia for the asymmetric synthesis of various chiral alcohols. rsc.org This enzyme exhibits high tolerance to 2-propanol, which is used as a sacrificial substrate for cofactor regeneration in a substrate-coupled system. A thermostatic bubble column reactor (TBCR) system was designed to remove the inhibitory byproduct, acetone, and continuously supply 2-propanol, leading to highly efficient synthesis of chiral alcohols with excellent enantiomeric excess (ee). rsc.org This methodology demonstrates a potent biocatalytic strategy that could potentially be adapted for the asymmetric reduction of a suitable prochiral precursor to afford enantiomerically enriched 1-Heptanol, 2-(phenylmethylene)- analogs.

Development of Novel Synthetic Pathways and Reaction Schemes

The primary synthesis of α-amylcinnamyl alcohol starts from its corresponding aldehyde, α-amylcinnamaldehyde. The synthesis of α-amylcinnamaldehyde itself is typically achieved through a cross-aldol condensation of benzaldehyde (B42025) and n-heptanal. foreverest.netnanobioletters.com A greener approach to this synthesis has been developed using a recyclable phase-transfer catalyst, cetyltrimethylammonium bromide (CTAB), in an aqueous sodium hydroxide (B78521) solution. nanobioletters.com This method allows for high selectivity towards the desired cross-aldol product and enables the recycling of the catalyst. nanobioletters.com

An alternative synthetic route to related cinnamyl structures involves the reaction of α-vinylbenzyl alcohol with other alcohols in the presence of an iodine catalyst to produce cinnamyl ethers. nih.gov This reaction proceeds via a 1-phenylallyl cation intermediate. While this method produces ethers rather than the alcohol itself, it demonstrates a different approach to constructing the cinnamyl framework.

The synthesis of cinnamic acid derivatives, which are structurally related, has also seen significant advances. These include manganese-catalyzed α-olefination of acetamides and alcohols, and copper-catalyzed carboxylation of gem-difluoroalkenes with CO₂. beilstein-journals.org While not directly applicable to the synthesis of 1-Heptanol, 2-(phenylmethylene)-, these novel methods for forming related structures could inspire new synthetic strategies.

Derivatization Strategies for Functional Group Modifications (e.g., Acetate (B1210297) formation)

The hydroxyl group of 1-Heptanol, 2-(phenylmethylene)- can be derivatized to form other functional groups, with acetate formation being a common example. The resulting ester, α-amylcinnamyl acetate, is also a valuable fragrance ingredient. thegoodscentscompany.com

The synthesis of α-amylcinnamyl acetate can be achieved through the esterification of α-amylcinnamyl alcohol with acetic anhydride. google.com One patented method describes a process where α-amylcinnamyl alcohol is reacted with acetic anhydride in the presence of a catalyst like phosphoric acid or tosic acid. The reaction is carried out at a controlled temperature, and the product is purified by vacuum distillation, affording high yields of the acetate. google.com This ester, upon hydrolysis, reverts to α-amylcinnamyl alcohol. inchem.org

In Depth Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Heptanol, 2-(phenylmethylene)- is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, between δ 7.2 and 7.5 ppm. The vinylic proton, being adjacent to the aromatic ring, would also be expected in this region, likely as a singlet.

The protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet or a doublet depending on the coupling with the hydroxyl proton, and its chemical shift would be influenced by solvent and concentration. The protons of the pentyl chain attached to the double bond would show characteristic aliphatic signals in the upfield region of the spectrum.

To illustrate the expected signals for the core structure, the experimental ¹H NMR data for the related compound, Cinnamyl alcohol , is presented below.

Table 1: Experimental ¹H NMR Data for Cinnamyl Alcohol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.21-7.42 | Multiplet | - |

| =CH- | 6.63 | Doublet of Triplets | 15.9, 1.4 |

| -CH₂- | 4.31 | Doublet of Doublets | 1.4, 5.8 |

| -OH | 1.75 | Triplet | 5.8 |

Data obtained in CDCl₃. Source: Sigma-Aldrich.

For 1-Heptanol, 2-(phenylmethylene)-, the signals for the pentyl group would add to this general pattern, with the terminal methyl group appearing at the most upfield position.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-Heptanol, 2-(phenylmethylene)-, distinct signals are expected for the aromatic carbons, the vinylic carbons, the hydroxymethyl carbon, and the carbons of the pentyl chain. The aromatic carbons would resonate in the typical range of δ 125-140 ppm. The vinylic carbons would also appear in the downfield region. The carbon of the hydroxymethyl group would be found further upfield, typically in the range of δ 60-70 ppm, while the aliphatic carbons of the pentyl chain would be observed at the most upfield positions.

As a reference, the experimental ¹³C NMR data for Cinnamyl alcohol is provided.

Table 2: Experimental ¹³C NMR Data for Cinnamyl Alcohol

| Carbon | Chemical Shift (δ, ppm) |

| C1 (ipso) | 136.7 |

| C2, C6 | 126.5 |

| C3, C5 | 128.6 |

| C4 | 127.8 |

| Cα | 128.9 |

| Cβ | 130.9 |

| Cγ (CH₂OH) | 63.6 |

Data obtained in CDCl₃. Source: ChemicalBook.

In the spectrum of 1-Heptanol, 2-(phenylmethylene)-, additional signals corresponding to the five distinct carbons of the pentyl group would be present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-resolution mass spectrometry is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For 1-Heptanol, 2-(phenylmethylene)-, with a molecular formula of C₁₄H₂₀O, the expected exact mass is 204.15142 u. nist.gov

The electron ionization (EI) mass spectrum of 2-Benzylidene-1-heptanol is available in the NIST database and would be expected to be very similar, if not identical, to that of 1-Heptanol, 2-(phenylmethylene)-. nist.gov The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of a water molecule (M-18), cleavage of the pentyl chain, and fragmentation of the phenyl group, leading to characteristic fragment ions. The presence of the molecular ion peak at the correct high-resolution m/z value would serve as strong evidence for the molecular identity of the compound.

X-ray Crystallography of Crystalline Derivatives and Related Structures

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While there are no reports in the literature of the X-ray crystal structure of 1-Heptanol, 2-(phenylmethylene)- itself, which is a liquid at room temperature, analysis of crystalline derivatives could provide invaluable insights.

Should a suitable crystalline derivative be synthesized, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. This data would unambiguously determine the stereochemistry of the double bond (E/Z configuration) and reveal the conformation of the molecule in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would shed light on the supramolecular assembly in the crystal lattice.

Advanced Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.

The gas-phase IR spectrum of 2-Benzylidene-1-heptanol is available from the NIST WebBook and serves as a valuable reference. nist.gov Key characteristic absorption bands would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic parts just below 3000 cm⁻¹.

A C=C stretching vibration for the double bond around 1640-1680 cm⁻¹.

C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

A C-O stretching vibration for the primary alcohol, typically in the range of 1000-1050 cm⁻¹.

Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the phenyl ring and the double bond, which often give rise to strong Raman signals. A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of 1-Heptanol, 2-(phenylmethylene)-.

Computational Chemistry and Theoretical Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on similar α,β-unsaturated alcohols reveal key features of their electronic structure and reactivity, which can be extended to 1-Heptanol, 2-(phenylmethylene)-.

The electronic properties of 1-Heptanol, 2-(phenylmethylene)- are largely dictated by the interplay between the phenyl group, the double bond, and the hydroxyl group. The phenyl group acts as an electron-withdrawing group through resonance, delocalizing the π-electrons of the double bond. This delocalization affects the electron density distribution across the molecule, influencing its reactivity.

The reactivity of allylic alcohols can be explored through DFT calculations, particularly in the context of reactions such as palladium-catalyzed allylations. acs.orgacs.orgnih.gov These studies investigate the mechanisms of such reactions, revealing the intricate electronic effects that govern the catalytic cycle. For instance, the coordination of the allylic alcohol to a metal center and the subsequent steps are highly dependent on the electronic properties of the ligands and the substrate. acs.orgacs.org In the case of 1-Heptanol, 2-(phenylmethylene)-, the phenyl group would significantly influence the stability of any potential intermediates in such catalytic processes.

Table 1: Calculated Electronic Properties of a Model α,β-Unsaturated Alcohol using DFT

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.8 D |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating electrophilic and nucleophilic sites. | C(α): +0.15, C(β): -0.20, O: -0.65 |

Note: These are representative values for a generic α,β-unsaturated alcohol and would vary for 1-Heptanol, 2-(phenylmethylene)-.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1-Heptanol, 2-(phenylmethylene)-, MD simulations can provide a detailed picture of its conformational landscape.

The conformational flexibility of 1-Heptanol, 2-(phenylmethylene)- arises from the rotation around several single bonds, including those within the heptyl chain and the bond connecting the phenyl group. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

Studies on long-chain alcohols and their interactions in different environments, such as in lipid bilayers, demonstrate the utility of MD simulations in understanding their behavior at a molecular level. nih.govarxiv.org These simulations reveal how the chain length and the presence of functional groups influence properties like hydrogen bonding and molecular ordering. nih.gov For 1-Heptanol, 2-(phenylmethylene)-, MD simulations could elucidate how the bulky phenyl group and the polar hydroxyl group affect the conformational preferences of the heptyl chain.

The insights from MD simulations can be summarized in terms of key conformational parameters. A hypothetical table of such parameters for 1-Heptanol, 2-(phenylmethylene)- is provided below.

Table 2: Key Conformational Parameters for 1-Heptanol, 2-(phenylmethylene)- from Hypothetical MD Simulations

| Parameter | Description | Predicted Behavior |

|---|---|---|

| Dihedral Angle (C-C-C-C) of Heptyl Chain | Describes the rotational state of the bonds within the alkyl chain. | The heptyl chain is expected to exhibit significant flexibility, with multiple gauche and anti conformations being accessible at room temperature. |

| Dihedral Angle (C=C-C-O) | Describes the orientation of the hydroxyl group relative to the double bond. | Rotation around this bond would be influenced by potential intramolecular hydrogen bonding and steric hindrance from the phenyl and heptyl groups. |

| Dihedral Angle (C-C=C-C) of Phenyl Group | Describes the orientation of the phenyl ring relative to the double bond. | The rotation of the phenyl group is likely to have a significant energy barrier due to steric clashes with the rest of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | The hydrophobic heptyl and phenyl regions would have a large SASA in nonpolar solvents, while the polar hydroxyl group would be more exposed in polar solvents. |

Elucidation of Reaction Mechanisms through Quantum Chemical Calculations

Quantum chemical calculations, including DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. For 1-Heptanol, 2-(phenylmethylene)-, these calculations can be used to map out the potential energy surfaces of various reactions, identifying transition states and intermediates.

A key reaction of α,β-unsaturated alcohols is their oxidation to the corresponding aldehydes or ketones. nih.govrsc.org Quantum chemical calculations can model these oxidation processes, providing insights into the reaction energetics and the role of different oxidizing agents. For example, the mechanism of oxidation using a biocatalyst could be explored, detailing the substrate binding and the catalytic steps within the enzyme's active site. nih.gov

Another important class of reactions for allylic alcohols is their use in coupling reactions, such as the palladium-catalyzed amination. mdpi.com DFT studies have been crucial in understanding the complex mechanistic pathways of these reactions, including the role of co-catalysts and the nature of the rate-limiting step. mdpi.com For 1-Heptanol, 2-(phenylmethylene)-, the phenyl substituent would likely play a significant role in stabilizing radical intermediates that may form during certain reaction pathways. researchgate.net

A hypothetical reaction pathway for the acid-catalyzed dehydration of 1-Heptanol, 2-(phenylmethylene)- could be investigated using quantum chemical calculations, with the results summarized in a table.

Table 3: Calculated Energetics for a Hypothetical Acid-Catalyzed Dehydration of 1-Heptanol, 2-(phenylmethylene)-

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

|---|---|---|---|

| Protonation of Hydroxyl Group | The initial step where the hydroxyl group is protonated by an acid catalyst. | 5.2 | -10.8 |

| Water Elimination | The departure of a water molecule to form a carbocation intermediate. | 15.7 | 12.3 |

| Deprotonation | The final step where a proton is removed to form the diene product. | 2.1 | -25.4 |

Note: These values are hypothetical and serve to illustrate the type of information that can be obtained from quantum chemical calculations.

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For 1-Heptanol, 2-(phenylmethylene)-, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These calculations would take into account the electronic environment of each nucleus, providing a theoretical spectrum that can be compared to an experimental one. Similarly, the vibrational frequencies corresponding to the different functional groups in the molecule can be calculated and compared to an experimental IR spectrum. nist.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. nih.govnih.gov The predicted absorption maxima (λ_max) can provide insights into the electronic transitions occurring within the molecule, which are influenced by the conjugated π-system of the phenyl group and the double bond.

A table summarizing the predicted spectroscopic data for 1-Heptanol, 2-(phenylmethylene)- is presented below, based on general knowledge of similar compounds.

Table 4: Predicted Spectroscopic Data for 1-Heptanol, 2-(phenylmethylene)-

| Spectroscopic Technique | Parameter | Predicted Value/Range | Key Structural Feature |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 7.2-7.5 ppm | Aromatic protons (phenyl group) |

| 6.5 ppm | Vinylic proton | ||

| 4.2 ppm | CH₂OH protons | ||

| 0.9-2.2 ppm | Heptyl chain protons | ||

| ¹³C NMR | Chemical Shift (δ) | 125-140 ppm | Aromatic and vinylic carbons |

| 65 ppm | CH₂OH carbon | ||

| 14-35 ppm | Heptyl chain carbons | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3600 cm⁻¹ | O-H stretch (hydroxyl group) |

| 3000-3100 cm⁻¹ | C-H stretch (aromatic and vinylic) | ||

| 1640 cm⁻¹ | C=C stretch (alkene) | ||

| 1600, 1495 cm⁻¹ | C=C stretch (aromatic) |

| UV-Vis Spectroscopy | λ_max | ~250 nm | π → π* transition of the conjugated system |

Reactivity Profiles and Kinetic Studies

Kinetic Investigations of Formation and Transformation Reactions

Detailed kinetic studies specifically investigating the formation and transformation of 1-Heptanol, 2-(phenylmethylene)- are not extensively documented in publicly available literature. However, general principles of related reactions can provide insight. The formation of this alcohol via the reduction of α-amylcinnamic aldehyde is a known preparative method. chemicalbook.com This reduction can be accomplished using standard reducing agents.

The transformation of 1-Heptanol, 2-(phenylmethylene)- can involve reactions at the hydroxyl group, the double bond, or the aromatic ring. For instance, its acetate (B1210297) ester, 1-Heptanol, 2-(phenylmethylene)-, acetate, is a known derivative. nist.gov

While specific kinetic data is scarce, the rates of its reactions would be influenced by factors such as the choice of reagent, solvent, temperature, and the presence of catalysts, typical for the reactions of allylic alcohols.

Stereoselective and Regioselective Transformations Involving the Phenylmethylene Group

The phenylmethylene group in 1-Heptanol, 2-(phenylmethylene)- introduces the potential for stereoisomerism (E/Z isomers) at the double bond. The commercially available form is often the (E)-isomer. ontosight.ai

Transformations targeting the phenylmethylene group can exhibit stereoselectivity and regioselectivity. For instance, hydrogenation of the double bond would lead to the formation of 1-heptanol, 2-(phenylmethyl)-. The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome of such a reaction.

Mechanistic Studies of Oxidation and Reduction Pathways of the Hydroxyl Functionality

Oxidation:

The primary hydroxyl group of 1-Heptanol, 2-(phenylmethylene)- can be oxidized to form the corresponding aldehyde, α-amylcinnamaldehyde, or further to the carboxylic acid, α-amylcinnamic acid. The mechanism of oxidation would depend on the oxidizing agent employed.

Studies on the closely related cinnamyl alcohol show that it readily undergoes autoxidation upon exposure to air, forming cinnamaldehyde (B126680), epoxy cinnamyl alcohol, and cinnamic acid. nih.gov It is plausible that 1-Heptanol, 2-(phenylmethylene)- undergoes similar oxidative transformations. The oxidation is often performed using heterogeneous catalysts, such as supported bimetallic nanoparticles (e.g., Au-Pd), to achieve high selectivity for the aldehyde product. researchgate.netcardiff.ac.uk For example, the selective oxidation of cinnamyl alcohol to cinnamaldehyde has been achieved with high conversion and selectivity using functionalized multi-walled carbon nanotubes supporting silver-cobalt nanoparticles. mdpi.com

Reduction:

The hydroxyl group in 1-Heptanol, 2-(phenylmethylene)- is already in its most reduced state. Therefore, reduction reactions would target the phenylmethylene double bond or the phenyl ring. Catalytic hydrogenation, for example, can reduce the double bond to a single bond. More forcing conditions could lead to the reduction of the aromatic ring.

The synthesis of 1-Heptanol, 2-(phenylmethylene)- itself involves a reduction step, specifically the reduction of α-amylcinnamic aldehyde. chemicalbook.com This transformation can be achieved using various reducing agents, with the mechanism typically involving the nucleophilic addition of a hydride to the carbonyl carbon.

Despite a comprehensive search for information regarding the chemical compound "1-Heptanol, 2-(phenylmethylene)-," and its synonyms "2-Benzylidene-1-heptanol" and "α-Amylcinnamic alcohol," no specific details were found concerning its applications as a versatile building block in complex organic synthesis as outlined in the requested article structure. The available information primarily focuses on its use as a fragrance ingredient in cosmetics and personal care products.

There is a notable absence of published research detailing its utility as a precursor in multistep synthetic pathways for complex molecules. Similarly, no specific examples or methodologies were identified for its role in the construction of diverse organic scaffolds and frameworks, be it carbocyclic or heterocyclic in nature. Furthermore, the search yielded no information on strategies for stereocontrol in the synthesis of advanced intermediates derived from this compound.

The lack of accessible scientific literature on these specific applications suggests that "1-Heptanol, 2-(phenylmethylene)-" is not commonly utilized as a foundational element in the field of complex organic synthesis. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline based on the currently available information.

Advanced Research Applications and Interdisciplinary Studies

Investigations into Biocatalysis for Enantioselective Transformations

The presence of a chiral center in 1-Heptanol, 2-(phenylmethylene)- makes the separation of its enantiomers a key challenge for its application in stereoselective synthesis. Biocatalysis, particularly the use of enzymes like lipases, offers a green and highly selective method for the kinetic resolution of racemic alcohols. nih.govwikipedia.orgnih.gov In a kinetic resolution, one enantiomer of the racemic mixture reacts faster with a chiral catalyst, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric excess. wikipedia.orgnih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the acylation of alcohols. nih.govscielo.br In the case of 1-Heptanol, 2-(phenylmethylene)-, a lipase could be used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. This process is typically carried out in an organic solvent using an acyl donor like vinyl acetate (B1210297). nih.gov The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme, with higher E-values indicating better separation of the enantiomers.

While direct studies on the biocatalytic resolution of 1-Heptanol, 2-(phenylmethylene)- are not extensively reported, research on analogous compounds such as 1-phenylethanol (B42297) provides a strong basis for predicting its behavior. nih.govscielo.brtrdizin.gov.tr For 1-phenylethanol, lipases have been shown to exhibit high enantioselectivity, yielding both the unreacted alcohol and the acylated product in high enantiomeric purity. nih.gov Similar outcomes can be anticipated for 1-Heptanol, 2-(phenylmethylene)-.

Table 2: Hypothetical Biocatalytic Kinetic Resolution of Racemic 1-Heptanol, 2-(phenylmethylene)-

| Enzyme | Acyl Donor | Solvent | Expected Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | High enantioselectivity, yielding one enantiomer of the alcohol and the acetate of the other enantiomer. scielo.br |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Toluene | Moderate to high enantioselectivity, potentially favoring the opposite enantiomer compared to CALB. |

| Candida rugosa Lipase (CRL) | Ethyl Acetate | Dioxane | Variable enantioselectivity depending on reaction conditions. |

Structure-Activity Relationship (SAR) Studies for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. oicr.on.canih.gov The development of effective chemical probes relies on understanding the structure-activity relationship (SAR), which describes how changes in the chemical structure of a compound affect its biological activity. nih.gov The scaffold of 1-Heptanol, 2-(phenylmethylene)- is a promising starting point for the design of chemical probes due to its modifiable phenyl ring, alkyl chain, and allylic alcohol.

SAR studies on related compounds, such as 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, have demonstrated that modifications to the phenyl ring can significantly impact biological activity. nih.govnih.gov For example, the introduction of hydroxyl or methoxy (B1213986) groups can alter the compound's interaction with protein targets. nih.gov Similarly, for 1-Heptanol, 2-(phenylmethylene)-, a systematic variation of substituents on the phenyl ring could be performed to optimize its potency and selectivity for a specific biological target.

The development of chemical probes from the 1-Heptanol, 2-(phenylmethylene)- scaffold would involve:

Synthesis of an Analog Library: A series of derivatives would be synthesized with variations at the phenyl ring (e.g., different substituents at the ortho, meta, and para positions), the alkyl chain length, and the stereochemistry of the chiral center.

Biological Screening: The library of analogs would be tested in biological assays to identify compounds with desired activity.

SAR Analysis: The relationship between the structural modifications and the observed biological activity would be analyzed to guide the design of more potent and selective probes. nih.gov

The allylic alcohol group also presents an opportunity for the development of covalent probes, which form a permanent bond with their target protein, enabling more detailed biochemical studies. oicr.on.ca

Table 3: Proposed Structural Modifications of 1-Heptanol, 2-(phenylmethylene)- for SAR Studies

| Modification Site | Examples of Modifications | Potential Impact on Activity |

| Phenyl Ring | Introduction of electron-donating (e.g., -OCH₃, -OH) or electron-withdrawing (e.g., -Cl, -CF₃) groups at various positions. | Alteration of electronic properties and steric hindrance, potentially affecting binding affinity and selectivity for a target protein. nih.govnih.gov |

| Alkyl Chain | Variation of the chain length (e.g., from pentyl to nonyl). | Modulation of lipophilicity, which can influence cell permeability and interaction with hydrophobic binding pockets. |

| Allylic Alcohol | Conversion to an ester, ether, or a reactive group for covalent labeling. | Alteration of polarity and potential for covalent bond formation with the target, leading to irreversible inhibition. |

| Stereocenter | Separation of enantiomers and testing their individual activities. | Determination of the stereochemical requirements for biological activity, as often only one enantiomer is active. |

Natural Analogues and Biosynthetic Pathway Considerations

Identification of Structurally Similar Compounds in Natural Products

While 1-Heptanol, 2-(phenylmethylene)- itself is not extensively documented as a naturally occurring compound, several structurally related molecules are found in the plant kingdom. The core structure of 1-Heptanol, 2-(phenylmethylene)- features a phenyl group attached to a seven-carbon alcohol chain with a double bond. Natural products with similar structural motifs include cinnamyl alcohol derivatives and other phenylpropanoids. foodb.ca

Structurally analogous compounds found in nature often possess a C6-C3 backbone, characteristic of phenylpropanoids. These compounds are widespread in plants and contribute to their aroma, flavor, and defense mechanisms. Examples of naturally occurring, structurally related compounds include:

Cinnamyl Alcohol: This aromatic alcohol contains a 3-phenylprop-2-en-1-ol moiety and is a fundamental building block for many natural products. foodb.ca

Heptan-1-ol: This primary alcohol, a simple seven-carbon chain with a hydroxyl group, has been identified in various plants, including Capillipedium parviflorum, Magnolia officinalis, and Zea mays. nih.gov It serves as a fragrance and flavoring agent. nih.govthegoodscentscompany.com

Santalols and Bergamotol: These sesquiterpenoid alcohols are the main components of sandalwood oil, extracted from Santalum album. plos.orgnih.gov While more complex in structure, they share the characteristic of being terpene-derived alcohols, a major class of natural products. Their biosynthesis involves the cyclization of farnesyl diphosphate (B83284). plos.org

trans-alpha-Bergamotol: This sesquiterpenoid is a specific isomer of bergamotol found in sandalwood oil. nih.gov

The acetate (B1210297) derivative, 1-Heptanol, 2-(phenylmethylene)-, acetate, is also of note. While its natural occurrence is not definitively established, it is used as a flavoring agent in food. nih.govnist.gov

Proposed Biosynthetic Routes for Related Natural Products

The biosynthesis of structurally similar natural products, particularly the sesquiterpenoids found in sandalwood oil, provides insight into the potential enzymatic pathways that could lead to compounds like 1-Heptanol, 2-(phenylmethylene)-. The biosynthesis of santalols and bergamotol in Santalum album is a well-studied example. plos.orgplos.org

The proposed biosynthetic pathway for these compounds begins with the universal precursor for isoprenoids, farnesyl diphosphate (FPP). plos.orgresearchgate.net The key steps are as follows:

Cyclization of FPP: The enzyme santalene synthase (SaSSy) catalyzes the cyclization of FPP to produce a mixture of sesquiterpene olefins, including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene. plos.orgplos.orgresearchgate.net

Hydroxylation by Cytochrome P450s: A family of cytochrome P450 enzymes, specifically from the CYP76F subfamily, then hydroxylates these sesquiterpene olefins to produce the corresponding alcohols: santalols and bergamotol. plos.orgplos.org For instance, SaCYP736A167 has been identified as a multi-substrate P450 that stereoselectively produces the (Z)-isomers of α-santalol, β-santalol, epi-β-santalol, and α-exo-bergamotol, which are the major components of authentic sandalwood oil. nih.gov

This pathway highlights the modular nature of terpene biosynthesis, where a terpene synthase generates a specific carbon skeleton that is subsequently modified by enzymes like cytochrome P450s to introduce functional groups such as hydroxyls. While the biosynthesis of 1-Heptanol, 2-(phenylmethylene)- has not been specifically elucidated, it is plausible that it could be formed through a pathway involving the extension of a phenylpropanoid precursor followed by enzymatic reduction and rearrangement.

Future Research Directions and Emerging Academic Trends

Development of Sustainable and Greener Synthetic Methodologies

The traditional synthesis of 1-Heptanol, 2-(phenylmethylene)- often involves the aldol (B89426) condensation of benzaldehyde (B42025) and heptanal, followed by reduction of the resulting α,β-unsaturated aldehyde. ppsheth.com While effective, this pathway can involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.

Key areas of exploration will likely include:

Catalytic Processes: A shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research into novel catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), could offer pathways with higher atom economy, reduced energy consumption, and easier product purification.

Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, in place of volatile organic compounds (VOCs) will be a critical area of investigation. This not only reduces the environmental impact but can also influence reaction selectivity and efficiency. sigmaaldrich.com

Renewable Feedstocks: A long-term goal will be to source the starting materials, benzaldehyde and heptanal, from renewable biomass rather than petrochemical feedstocks. This would significantly improve the lifecycle sustainability of 1-Heptanol, 2-(phenylmethylene)-.

| Synthetic Consideration | Traditional Approach | Green Chemistry Approach |

| Reagents | Stoichiometric bases/acids | Catalytic amounts of recyclable catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, supercritical CO2 |

| Feedstocks | Petroleum-based | Biomass-derived |

| Energy | High-temperature reflux | Lower temperatures, microwave, or ultrasonic irradiation |

| Waste | Significant by-product formation | Minimal waste, high atom economy |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of 1-Heptanol, 2-(phenylmethylene)- is largely dictated by its allylic alcohol functionality and the conjugated phenyl group. While oxidation reactions are known, a deeper exploration of its reactivity could unlock new synthetic possibilities. inchem.org

Future research could focus on:

Asymmetric Catalysis: The development of stereoselective reactions is a major field in modern organic chemistry. Investigating asymmetric transformations of the prochiral double bond or the hydroxyl group could lead to the synthesis of chiral derivatives with potentially unique biological or material properties.

C-H Activation: Direct functionalization of the various C-H bonds within the molecule, a rapidly advancing area of research, could provide shortcuts to complex derivatives without the need for pre-functionalized starting materials.

Photoredox and Electrocatalysis: These emerging techniques offer mild and often unique reaction pathways. Their application to 1-Heptanol, 2-(phenylmethylene)- could lead to unprecedented transformations that are not achievable through traditional thermal methods.

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

The complexity of designing and optimizing synthetic routes is a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. ontosight.aifemaflavor.orgthegoodscentscompany.com

For 1-Heptanol, 2-(phenylmethylene)-, AI and ML could be applied to:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose multiple, and potentially novel, synthetic pathways for the target molecule. chemotechnique.sefemaflavor.org These algorithms learn from vast databases of chemical reactions to predict plausible disconnections. chemotechnique.se

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize by-products, reducing the need for extensive empirical screening. google.comskinsafeproducts.com

Prediction of Properties: AI can be used to predict the physicochemical and biological properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of molecules with the most promising characteristics.

Design and Synthesis of Advanced Derivatives for Specialized Chemical Research

Beyond its current use in fragrances, the structural backbone of 1-Heptanol, 2-(phenylmethylene)- offers a platform for the design and synthesis of advanced derivatives with specialized functions. chemservice.com

Potential areas for the development of novel derivatives include:

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 1-Heptanol, 2-(phenylmethylene)- in complex matrices?

- Methodology : Gas chromatography/mass spectrometry (GC/MS) is the gold standard. Retention times (RT) and Kovats indices (KI) are critical: RT = 36.06 min, AI = 1682, KI = 1683 for the (E)-isomer . Use polar capillary columns (e.g., DB-5) and compare against authenticated standards from sources like Bedoukian Research . For isomer differentiation, employ chiral columns or nuclear magnetic resonance (NMR) to resolve (E)- and (Z)-isomers .

Q. How can researchers synthesize 1-Heptanol, 2-(phenylmethylene)- with high stereoselectivity?

- Methodology : The (E)-isomer is synthesized via aldol condensation between heptanal and benzaldehyde under basic conditions (e.g., NaOH/EtOH), followed by reduction with NaBH4 or catalytic hydrogenation. Bedoukian Research reports yields >80% using optimized stoichiometry and temperature control . For kinetic vs. thermodynamic control, adjust reaction time and catalyst (e.g., L-proline for enantioselectivity).

Q. What are the stability considerations for storing 1-Heptanol, 2-(phenylmethylene)- under laboratory conditions?

- Methodology : Store in amber glass vials at 4°C under inert gas (N2/Ar) to prevent oxidation. Monitor for isomerization using periodic GC/MS analysis. Avoid exposure to light, acidic/basic conditions, or reactive metals (e.g., Fe, Cu) that may catalyze degradation . Stability data gaps (e.g., decomposition temperature) require accelerated aging studies via thermogravimetric analysis (TGA) .

Q. What safety protocols are essential for handling 1-Heptanol, 2-(phenylmethylene)- in laboratory settings?

- Methodology : Use NIOSH-approved respirators (P95 or OV/AG/P99) and chemical-resistant gloves (nitrile or neoprene). Implement fume hoods for synthesis/purification steps. Acute toxicity data are limited, but structural analogs (e.g., cinnamyl alcohols) suggest potential skin/eye irritation; perform patch testing prior to large-scale use .

Advanced Research Questions

Q. How do the (E)- and (Z)-isomers of 1-Heptanol, 2-(phenylmethylene)- differ in their biological or catalytic activity?

- Methodology : Compare isomer-specific binding affinities via molecular docking (e.g., AutoDock Vina) against olfactory receptors or enzymes. Experimental validation can use chiral HPLC to isolate isomers, followed by bioassays (e.g., antimicrobial activity against S. aureus). Bedoukian Res. reports distinct odor thresholds: (E)-isomer has a "fruity-balsamic" profile at 15 ppm, while (Z)-isomer is less characterized .

Q. What environmental fate and persistence data are available for 1-Heptanol, 2-(phenylmethylene)-?

- Methodology : Under the Canadian Environmental Protection Act (CEPA), it did not meet criteria for ecological toxicity (subs. 73(1)) . However, assess biodegradation via OECD 301F (modified Sturm test) and photolysis under UV-Vis irradiation. Computational tools like EPI Suite can estimate log Kow (predicted ~4.2) and bioaccumulation potential .

Q. How can computational chemistry predict the reactivity of 1-Heptanol, 2-(phenylmethylene)- in novel synthetic pathways?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for reactions like oxidation to α-amylcinnamyl acetate . Compare frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites for halogenation or Michael additions. Validate predictions with LC-MS monitoring of reaction intermediates .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., log Pow, water solubility)?

- Methodology : Experimental determination via shake-flask method (OECD 107) for log Pow and HPLC-based solubility assays. Cross-reference with QSPR models or fragment-based approaches (e.g., ABSOLV). Discrepancies may arise from isomer impurities; ensure ≥98% purity via GC-FID before measurement .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.